molecular formula C21H25BrN2O3 B247746 1-(5-Bromo-2-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine

1-(5-Bromo-2-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine

Numéro de catalogue: B247746
Poids moléculaire: 433.3 g/mol
Clé InChI: JYHSLDCVFOQFQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-Bromo-2-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine is a synthetic compound that has gained significant attention in the scientific community for its potential applications in the field of medicinal chemistry. This compound is also known as BRL-15572 and is a selective antagonist of the dopamine D3 receptor.

Mécanisme D'action

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and dysfunction of this system has been implicated in the development of drug addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, BRL-15572 may help to restore normal function to the mesolimbic system and alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce drug-seeking behavior and improve motor function in models of Parkinson's disease. BRL-15572 has also been shown to have anxiolytic and antidepressant effects, and may have potential applications in the treatment of anxiety and depression.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BRL-15572 is its selectivity for the dopamine D3 receptor, which allows for more targeted and specific effects compared to non-selective dopamine antagonists. However, one limitation of BRL-15572 is its relatively low potency compared to other dopamine antagonists, which may limit its effectiveness in certain applications.

Orientations Futures

There are a number of potential future directions for research on BRL-15572. One area of interest is the development of more potent derivatives of BRL-15572 that may have improved therapeutic efficacy. Another area of interest is the investigation of the long-term effects of BRL-15572 on the mesolimbic system and other brain regions involved in reward and motivation. Additionally, further research is needed to determine the safety and efficacy of BRL-15572 in clinical trials.

Méthodes De Synthèse

The synthesis of BRL-15572 involves a series of chemical reactions. The starting material for the synthesis is 2-methoxy-5-bromobenzyl chloride, which is reacted with piperazine to form 1-(5-bromo-2-methoxybenzyl)piperazine. The resulting compound is then reacted with 3-methylphenol and acetic anhydride to form 1-(5-bromo-2-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine (BRL-15572).

Applications De Recherche Scientifique

BRL-15572 has been extensively studied for its potential applications in the field of medicinal chemistry. Its selective antagonism of the dopamine D3 receptor has been shown to have potential therapeutic effects in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. BRL-15572 has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models of the disease.

Propriétés

Formule moléculaire

C21H25BrN2O3

Poids moléculaire

433.3 g/mol

Nom IUPAC

1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C21H25BrN2O3/c1-16-4-3-5-19(12-16)27-15-21(25)24-10-8-23(9-11-24)14-17-13-18(22)6-7-20(17)26-2/h3-7,12-13H,8-11,14-15H2,1-2H3

Clé InChI

JYHSLDCVFOQFQX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC

SMILES canonique

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.